molecular formula C10H10F2O2 B6306314 Ethyl 3,4-difluoro-2-methylbenzoate CAS No. 1352208-34-4

Ethyl 3,4-difluoro-2-methylbenzoate

Cat. No.: B6306314
CAS No.: 1352208-34-4
M. Wt: 200.18 g/mol
InChI Key: SOYVWKRBDKLWIE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Fluorinated benzoate esters are crucial building blocks in modern organic synthesis, with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. mdpi.comscispace.comnih.gov The introduction of fluorine into benzoate esters can dramatically alter their physical and chemical properties. tandfonline.combenthamscience.combohrium.com

Key Properties and Applications:

Enhanced Biological Activity: Fluorination can increase a molecule's metabolic stability and membrane permeability, leading to improved pharmacokinetic properties in drug candidates. tandfonline.comnih.govresearchgate.net The substitution of hydrogen with fluorine can block metabolically vulnerable sites on a drug molecule, prolonging its therapeutic effect. nih.gov

Modified Physicochemical Properties: The high electronegativity of fluorine influences the acidity or basicity of nearby functional groups, which can be critical for a drug's binding affinity to its target. tandfonline.commdpi.com Fluorination also increases lipophilicity, which can enhance a drug's ability to cross cell membranes. benthamscience.comresearchgate.net

Agrochemicals: Approximately 50% of agrochemicals registered in the last two decades contain at least one fluorine atom, highlighting the importance of fluorinated compounds in this sector. cas.cn

The strategic placement of fluorine atoms on a benzoate ring allows chemists to fine-tune the properties of molecules for specific applications, making fluorinated benzoate esters indispensable tools in contemporary synthesis. nih.govresearchgate.net

Overview of Strategic Importance within Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical research and industry. numberanalytics.comjst.go.jpnih.gov The unique properties of the fluorine atom drive its strategic importance. numberanalytics.comnumberanalytics.com

Key Aspects of Organofluorine Chemistry's Importance:

Drug Design and Development: A significant percentage of new pharmaceuticals contain fluorine. cas.cnsioc-journal.cn The element's ability to enhance metabolic stability, binding affinity, and bioavailability has made it a key component in the medicinal chemist's toolbox. researchgate.netresearchgate.netnih.gov The introduction of fluorine can lead to more potent and effective drugs with improved therapeutic profiles. tandfonline.comnih.gov

Materials Science: Fluorinated polymers and materials exhibit exceptional properties such as high thermal stability and chemical resistance. nih.gov These characteristics make them suitable for a wide array of applications, from high-performance plastics to advanced coatings. nih.gov

Agrochemicals: The inclusion of fluorine in pesticides and herbicides can enhance their efficacy and stability. mdpi.comcas.cn

Positron Emission Tomography (PET): The fluorine-18 (B77423) isotope (¹⁸F) is a widely used positron emitter in PET imaging, a non-invasive diagnostic tool. tandfonline.comnih.gov The development of efficient methods for introducing ¹⁸F into molecules is a major focus of radiopharmaceutical research. researchgate.net

The continued development of new and more sustainable methods for fluorination is a critical area of research, aiming to expand the accessibility and application of organofluorine compounds. numberanalytics.comnumberanalytics.commdpi.com

Structural Context and Rationale for Difluorination Pattern at the 3,4-Positions

The specific placement of two fluorine atoms at the 3 and 4 positions of the benzoate ring in Ethyl 3,4-difluoro-2-methylbenzoate is a deliberate synthetic choice driven by the desire to modulate the electronic properties of the molecule. stackexchange.comresearchgate.net

Electronic and Structural Effects of 3,4-Difluorination:

Electron-Withdrawing Effects: Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring has a strong electron-withdrawing inductive effect. tandfonline.com This effect is amplified by the presence of two fluorine atoms. This withdrawal of electron density can significantly impact the reactivity of the aromatic ring and the properties of the ester group. acs.org

Bioisosterism and Drug Design: The vicinal (adjacent) difluoro motif is of particular interest in drug design. researchgate.net The 3,4-difluoro pattern can serve as a bioisostere for other chemical groups, potentially improving a molecule's interaction with biological targets. The specific fluorination pattern can influence a molecule's conformation due to the fluorine gauche effect. researchgate.net

Synthetic Accessibility: The synthesis of specifically fluorinated benzoic acids, such as 3,4-difluorobenzoic acid derivatives, is achievable through established synthetic routes, making these patterns accessible for incorporation into more complex molecules. semanticscholar.orggoogle.comprepchem.comgoogle.com

The 3,4-difluoro substitution pattern, therefore, represents a strategic choice to create a molecule with a unique electronic profile, influencing its reactivity and potential biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4-difluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYVWKRBDKLWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3,4 Difluoro 2 Methylbenzoate

Precursor Synthesis Pathways: Focus on 3,4-Difluoro-2-methylbenzoic Acid Derivatives

The primary precursor for the synthesis of Ethyl 3,4-difluoro-2-methylbenzoate is 3,4-Difluoro-2-methylbenzoic acid sigmaaldrich.combldpharm.com. The construction of this key intermediate can be achieved through several strategic approaches, which are broadly categorized into the functionalization of a pre-formed aromatic ring to add the carboxylic acid group, or the modification of an existing, functionalized aryl building block.

This strategy focuses on introducing the carboxyl group onto a difluoro-toluene framework. One effective method involves the hydrolysis of a nitrile group. For instance, a synthetic route can be designed where a precursor like 2,4-difluoro-3-anisole nitrile is synthesized and then subjected to hydrolysis to yield the corresponding carboxylic acid google.com. Another prominent approach is the Friedel-Crafts acylation reaction. In a similar synthesis, m-fluorotoluene can be acylated using a reagent like trihaloacetyl chloride in the presence of a Lewis acid catalyst google.com. The resulting ketone is then converted to the carboxylic acid through hydrolysis under alkaline conditions google.com.

Modifying an existing substituted benzene (B151609) ring is a common and versatile strategy for synthesizing 3,4-Difluoro-2-methylbenzoic acid derivatives. These methods often involve multi-step sequences of reactions such as nitration, halogenation, reduction, and diazotization to manipulate the substitution pattern on the aromatic ring.

One pathway begins with m-fluorotoluene, which undergoes a Friedel-Crafts acylation reaction, followed by hydrolysis and acidification to produce a mixture of isomers, from which 4-fluoro-2-methylbenzoic acid can be separated via recrystallization google.com. Although this yields a different isomer, the strategy of starting with a simpler fluorinated toluene (B28343) and building complexity is a key concept.

A particularly illustrative synthesis starts with 3,4,5-trifluoronitrobenzene. This compound is taken through a series of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis of the nitrile to yield 2,4-difluoro-3-hydroxybenzoic acid, demonstrating a sophisticated aryl modification approach google.com.

Table 1: Comparison of Aryl Building Block Modification Strategies for Benzoic Acid Derivatives

Starting MaterialKey Transformation StepsTarget/Related ProductReference
m-FluorotolueneFriedel-Crafts Acylation, Hydrolysis4-Fluoro-2-methylbenzoic acid google.com
2,3,4,5-Tetrafluorobenzoic acidNitration, Methoxylation, Reduction, Diazotization3,5-Dimethoxy-2,4-difluorobenzoic acid researchgate.net
2,4-Difluoro-3-chlorobenzoic acidNitration, Esterification, Reduction, Diazotization, Hydrolysis3-Chloro-2,4-difluoro-5-hydroxybenzoic acid semanticscholar.org
3,4,5-TrifluoronitrobenzeneMethoxylation, Reduction, Bromination, Deamination, Cyanation, Hydrolysis2,4-Difluoro-3-hydroxybenzoic acid google.com

Esterification Reaction Strategies

Once the precursor, 3,4-Difluoro-2-methylbenzoic acid, is obtained, the final step is its conversion to this compound. This is accomplished through an esterification reaction, for which several effective strategies exist.

Direct esterification involves the reaction of the carboxylic acid with ethanol (B145695). The most traditional method is the Fischer-Speier esterification , where the carboxylic acid and alcohol react in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) numberanalytics.commasterorganicchemistry.com. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus masterorganicchemistry.comtcu.edu.

To circumvent the often harsh conditions of Fischer esterification, milder and more efficient methods have been developed. One approach involves activating the carboxylic acid by converting it to a more reactive derivative, such as an acid chloride. For example, 2,4-difluoro-3-methylbenzoic acid can be treated with thionyl chloride to form 2,4-difluoro-3-methyl-benzoyl chloride, which then readily reacts with ethanol to give the ethyl ester prepchem.com.

Modern synthetic chemistry also employs a variety of coupling reagents that facilitate esterification under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the Steglich esterification, or peptide coupling agents like TBTU, can be used numberanalytics.comorganic-chemistry.org. Another novel coupling reagent, Dichloroimidazolidinedione (DCID), has been shown to promote the esterification of carboxylic acids with alcohols at room temperature with good to excellent yields nih.gov.

Table 2: Overview of Direct Esterification Techniques

MethodReagents/CatalystConditionsKey FeaturesReference(s)
Fischer-Speier EsterificationCarboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄)Typically heated, requires excess alcohol or water removalReversible, classic method numberanalytics.commasterorganicchemistry.com
Acid Chloride FormationThionyl Chloride (SOCl₂), AlcoholMildHighly reactive intermediate, often high yield prepchem.com
Steglich EsterificationDCC, DMAP, AlcoholMild, often room temperatureUses a carbodiimide (B86325) activating agent numberanalytics.comorganic-chemistry.org
DCID-Mediated EsterificationDCID, Base (e.g., Et₃N), AlcoholRoom temperatureNovel coupling reagent, mild conditions nih.gov
OrganocatalysisSulfur(IV)-based catalyst, AlcoholRedox-neutralMetal-free catalysis rsc.org

Transesterification is an alternative route where an existing ester is converted into a different ester by reacting it with an alcohol wikipedia.org. For example, if Mthis compound were available, it could be converted to the corresponding ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst masterorganicchemistry.com.

The mechanism involves the nucleophilic attack of the alcohol on the ester's carbonyl carbon wikipedia.org. Acid catalysts, such as phosphotungstic acid, work by protonating the carbonyl group, making it more electrophilic wikipedia.orgingentaconnect.com. Base catalysts, on the other hand, deprotonate the alcohol, making it a more potent nucleophile wikipedia.org. Various catalysts have been developed to improve the efficiency and selectivity of transesterification for aromatic esters. These include indium triiodide (InI₃), which has been shown to effectively catalyze the transesterification of a wide range of esters, and sodium bis(ethylenedioxy)borate, which acts as a mild catalyst for rapid transesterification asianpubs.orgdatapdf.com.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.govresearchgate.net. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign methodologies.

Key green chemistry strategies applicable to this synthesis include:

Use of Recyclable Catalysts: Instead of stoichiometric reagents that generate significant waste, catalytic methods are preferred. For esterification, solid acid catalysts like graphene oxide or macroporous polymers can be used, which are easily recovered and reused organic-chemistry.org. In transesterification, catalysts like phosphotungstic acid are noted for their reusability ingentaconnect.com.

Safer Solvents and Reaction Conditions: A major goal is to replace hazardous organic solvents. Recent research has demonstrated successful syntheses of related compounds in water, which acts as a sustainable medium acs.orgacs.org. Using biodegradable solvents like glycerol (B35011) is another green alternative nih.gov.

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct esterification reactions, where water is the only byproduct, are generally more atom-economical than methods requiring activating agents that generate stoichiometric waste rsc.org.

Development of Metal-Free Catalysis: To avoid issues with residual metal contamination in products, metal-free catalytic systems are highly desirable. The development of organocatalysts, such as the sulfur(IV)-based system for direct esterification, represents a significant step in this direction rsc.orgacs.org.

By integrating these green principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Multistep Synthetic Routes and Methodological Innovations

The synthesis of this compound, a highly substituted aromatic compound, necessitates sophisticated multistep strategies. These routes are designed to precisely install the fluorine, methyl, and ethyl ester functionalities onto the benzene ring in the correct ortho and meta relationships. Methodological innovations focus on improving yield, regioselectivity, and scalability, often by devising novel sequences of reactions that leverage the directing effects of existing substituents.

Strategies for Introducing Fluorine Atoms and Methyl Group Specificity

The construction of the 3,4-difluoro-2-methyl substitution pattern on the benzoate (B1203000) core can be approached from several distinct strategic directions. The choice of strategy often depends on the availability and cost of starting materials. Key methodologies involve either starting with a pre-fluorinated benzene ring and subsequently adding the methyl and carboxyl groups, or beginning with a methylated and/or fluorinated toluene derivative.

One prominent strategy begins with a polyfluorinated aromatic compound, such as 2,3,4-trifluoronitrobenzene. In this approach, the fluorine atoms are already in place, and the challenge lies in the selective replacement of one fluorine atom and the transformation of the nitro group. A multi-step sequence can be employed, starting with a nucleophilic aromatic substitution to introduce a precursor to the methyl group. google.com For instance, reaction with a malonic ester followed by decarboxylation can install the methyl group. google.com The nitro group then serves as a handle for further transformations, such as reduction to an amine, which can then be removed or converted to another functional group as needed. google.com

An alternative strategy involves building the molecule from a simpler, commercially available starting material like m-fluorotoluene. google.com This method leverages a Friedel-Crafts acylation reaction to introduce a carbonyl group, which is a precursor to the final carboxylate. google.com The fluorine and methyl groups already present on the ring direct the incoming acyl group, although this can lead to challenges in regioselectivity. google.com

Classical methods for introducing fluorine, such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate, are also foundational in fluoroaromatic chemistry. jmu.edu While effective, these methods can produce significant waste. jmu.edu More modern approaches seek to improve efficiency and safety, for example, by using difluorocarbene reactions with substituted cyclobutenes to construct the difluorobenzene core. jmu.edujmu.edu Another innovative technique for direct fluorination involves electrophilic substitution using powerful fluorinating agents like NF₄BF₄. dtic.mildtic.mil

The introduction of the methyl group often relies on established reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to attach a methyl group to a halogenated aromatic precursor. Alternatively, as seen in the Friedel-Crafts route, the methyl group can be present on the starting material. google.com

The final esterification step, converting the synthesized 3,4-difluoro-2-methylbenzoic acid to its ethyl ester, is typically a standard procedure. This is often achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst or by using a solid acid catalyst, which can simplify purification. mdpi.comdnu.dp.ua

Regioselective Synthesis Challenges and Solutions

Achieving the precise 1,2,3,4-substitution pattern of this compound presents significant regiochemical challenges. The directing effects of the substituents on the aromatic ring must be carefully managed throughout the synthetic sequence to ensure the formation of the desired isomer over other potential products.

A primary challenge arises when using electrophilic aromatic substitution on a substituted ring. For example, in the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene, a Friedel-Crafts acylation is employed. google.com The existing fluorine (an ortho-, para-director) and methyl group (an ortho-, para-director) will direct the incoming acyl group to positions ortho and para relative to themselves. This results in the formation of a mixture of isomers, primarily the desired 4-fluoro-2-methyl product and the undesired 2-fluoro-4-methyl product. google.com The solution to this challenge is not in preventing the formation of the isomer but in its subsequent separation, typically achieved through recrystallization, which exploits differences in solubility between the isomers. google.com

To circumvent the issue of isomeric mixtures, more regioselective routes are often designed. A powerful strategy is to start with a molecule that contains multiple directing groups that work in concert. A patented method starting with 2,3,4-trifluoronitrobenzene provides an elegant solution. google.com This route proceeds through several steps:

Nucleophilic Aromatic Substitution: The nitro group activates the para-position, allowing for selective nucleophilic substitution of the fluorine at C4 by a malonic ester.

Decarboxylation: The malonate group is converted to a methyl group.

Reduction: The nitro group is reduced to an amine, yielding 3,4-difluoro-2-methylaniline. google.com

Further Functionalization: The resulting aniline (B41778) is a key intermediate that has the fluorine and methyl groups in the correct positions. The amino group can then be converted into the desired carboxylic acid functionality through reactions like diazotization followed by Sandmeyer-type reactions.

This step-wise approach provides excellent regiochemical control, as the electronic properties of the substituents at each stage direct the subsequent reaction to the desired position, avoiding the formation of difficult-to-separate isomers.

Below is a data table comparing these two strategic approaches to highlight the differences in regiochemical control.

Interactive Data Table: Comparison of Regioselective Strategies
FeatureStrategy 1: Friedel-Crafts on m-FluorotolueneStrategy 2: Multi-step from 2,3,4-Trifluoronitrobenzene
Starting Material m-Fluorotoluene2,3,4-Trifluoronitrobenzene
Key Reaction Friedel-Crafts AcylationNucleophilic Aromatic Substitution
Regioselectivity Low: Produces a mixture of ortho and para isomersHigh: Stepwise functionalization ensures specific placement
Primary Challenge Separation of isomersMulti-step synthesis complexity
Solution RecrystallizationControlled, sequential reactions
Reference google.com google.com

Scale-Up Considerations and Process Optimization for Research Production

Transitioning a synthetic route for this compound from a small-scale laboratory experiment to larger-scale production for research purposes introduces a new set of challenges. Process optimization focuses on maximizing yield, purity, safety, and efficiency while minimizing cost and waste.

Key considerations for scale-up include:

Reagent and Catalyst Loading: In many syntheses, particularly those involving expensive catalysts like palladium or indium compounds, minimizing the catalyst loading is crucial for cost-effectiveness. orgsyn.org Optimization studies are performed to find the lowest effective catalyst concentration (e.g., reducing from 20 mol% to 0.05 mol%) that maintains a reasonable reaction rate, which may require adjusting other parameters like temperature. orgsyn.org

Solvent and Concentration: The choice of solvent and reaction concentration is critical. While some reactions can be run neat (without solvent) on a small scale, dilution with a suitable solvent like toluene might be necessary for larger batches to manage viscosity and heat transfer. orgsyn.org For purification, minimizing the use of organic solvents is often a goal. For instance, some modern protocols are designed to be performed in water, allowing the product to precipitate and be collected by simple filtration, thus avoiding large-volume extractions and chromatography. acs.org

Temperature and Reaction Time: Reaction conditions that are manageable on a small scale, such as heating to 140-160°C, require robust equipment for uniform heating and control on a larger scale to prevent side reactions or decomposition. orgsyn.org Reaction times must be optimized to ensure complete conversion without degrading the product.

Purification Methods: Purification by column chromatography, common in discovery chemistry, is often impractical for multi-gram or kilogram production. Alternative methods like distillation under reduced pressure, recrystallization, and filtration become the methods of choice. google.comorgsyn.org The development of a reliable recrystallization procedure that consistently yields high-purity material is a critical step in process optimization.

Safety and Waste Management: Reactions involving hazardous reagents or intermediates, or those that produce significant waste streams, require careful safety protocols and waste management plans. jmu.edu For example, avoiding reactions like the Balz-Schiemann, which can produce explosive waste, is preferable for larger-scale work. jmu.edu

The following table summarizes key parameters that are typically optimized during the scale-up of a synthetic process for a substituted benzoate.

Interactive Data Table: Key Parameters for Scale-Up Optimization
ParameterSmall-Scale (mg)Research Production (g-kg)Optimization GoalReference
Catalyst Loading Often high (e.g., 5-20 mol%)Minimized (e.g., <1 mol%)Reduce cost, simplify workup orgsyn.org
Purification Column ChromatographyRecrystallization / DistillationImprove efficiency, reduce solvent waste google.comorgsyn.org
Solvent Use FlexibleMinimized, or use of "green" solvents (e.g., water)Reduce cost and environmental impact acs.org
Temperature Control Simple heating mantleJacketed reactor for precise controlEnsure reaction consistency and safety orgsyn.org
Workup Liquid-liquid extractionPrecipitation and filtrationSimplify process, reduce solvent use acs.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 3,4 Difluoro 2 Methylbenzoate

Reactivity Profiles under Various Conditions

The presence of fluorine atoms on the aromatic ring makes the compound susceptible to reactions that are not typical for standard benzene (B151609) derivatives. These include nucleophilic aromatic substitution and hydrodefluorination, which hinge on the cleavage of the strong carbon-fluorine bond.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-deficient aromatic compounds. nih.gov Aromatic rings, typically nucleophilic, can become electrophilic when substituted with strong electron-withdrawing groups. researchgate.net In the case of fluorinated benzoates, the ester group and the fluorine atoms activate the ring towards nucleophilic attack. researchgate.netgoogle.com

The reaction proceeds via a two-step addition-elimination mechanism. nih.gov First, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluoride (B91410) ion). This initial attack is generally the slow, rate-determining step and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge of this intermediate is stabilized by the electron-withdrawing substituents. researchgate.net In the second, faster step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring. nih.gov

For fluorinated arenes, the strong inductive effect of fluorine makes adjacent carbon atoms electron-poor and thus susceptible to nucleophilic attack. nih.gov While traditionally viewed as a stepwise process, extensive computational work suggests that many SNAr reactions may proceed through a single, concerted step. google.com However, the classic two-step mechanism remains a fundamental model for understanding this transformation. nih.govgoogle.com

The study of radical anions provides significant insight into the C-F bond cleavage process in polyfluorinated compounds. Research on the radical anions of polyfluorinated benzoates (C₆FₙH₅₋ₙCO₂⁻) has shown that their decay rate constants, which correspond to C-F bond cleavage, increase dramatically with the number of fluorine substituents. researchgate.net For instance, the rate constant increases from ≤3 × 10³ s⁻¹ for 3-fluorobenzoate (B1230327) to as high as (1.2 ± 0.8) × 10⁹ s⁻¹ for pentafluorobenzoate. researchgate.net

The regioselectivity of this fragmentation is highly dependent on the position of the fluorine atom relative to the carboxylate group. The general order of reactivity for C-F bond cleavage is para > ortho > meta. researchgate.net This trend indicates that the kinetics of the fragmentation are not controlled solely by the reaction's thermodynamics. The presence of adjacent fluorine atoms also sharply increases the rate of cleavage. researchgate.net These findings were rationalized through semiempirical UHF/INDO calculations, which model the reaction's transition state as an avoided crossing of the radical anion's Π* and Σ* states, facilitated by an out-of-plane deviation of the cleaving C-F bond. researchgate.net

Table 1: Fragmentation Decay Rate Constants (k_c) of Selected Fluorinated Benzoate (B1203000) Radical Anions

Compound Decay Rate Constant (k_c) in s⁻¹
3-Fluorobenzoate ≤3 × 10³
Pentafluorobenzoate (1.2 ± 0.8) × 10⁹

This table illustrates the significant impact of the degree of fluorination on the stability of the corresponding radical anion.

Hydrodefluorination (HDF) is a reaction where a carbon-fluorine bond is replaced by a carbon-hydrogen bond. rsc.org This process is of significant interest for synthesizing partially fluorinated compounds from readily available perfluorinated starting materials. rsc.orgresearch-solution.com HDF reactions can proceed through several mechanisms. One common pathway is reductive hydrodefluorination, where the fluorocarbon is reduced through a series of single electron transfer steps, forming a radical anion which subsequently loses a fluoride ion. rsc.org An example is the conversion of pentafluorobenzoic acid to 3,4,5-tetrafluorobenzoic acid using zinc dust in aqueous ammonia. rsc.org

Another approach involves transition-metal catalysis, which often proceeds via oxidative addition of the metal into a C-F bond, followed by reductive elimination in the presence of a hydrogen source. rsc.orgresearch-solution.com Recent studies have also demonstrated that low-valent main-group elements, such as bismuth, can catalyze HDF of polyfluoroarenes under mild conditions through a Bi(I)/Bi(III) redox cycle involving oxidative addition, ligand metathesis, and reductive elimination steps. research-solution.com Polyfluoroarenes bearing electron-withdrawing groups, such as a methyl carboxylate, have been shown to undergo HDF readily under these catalytic systems. research-solution.com

Electrophilic and Nucleophilic Transformations

Beyond reactions involving the C-F bonds, Ethyl 3,4-difluoro-2-methylbenzoate can undergo transformations at its ester functional group and, under certain conditions, at the aromatic ring itself.

The ethyl ester group can be readily transformed through hydrolysis or trans-esterification. These reactions are fundamental in organic chemistry and proceed via nucleophilic acyl substitution. orgsyn.org

Ester Hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. masterorganicchemistry.commsu.edu The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic. orgsyn.orgchemicalbook.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comchemicalbook.com After a series of proton transfers, an alcohol molecule (ethanol in this case) is eliminated as a leaving group, and the carbonyl group is reformed, yielding the corresponding carboxylic acid (3,4-difluoro-2-methylbenzoic acid). orgsyn.orgmasterorganicchemistry.com The reaction is an equilibrium, and an excess of water is used to drive it towards the products. cerritos.edu

Base-Promoted Hydrolysis (Saponification): This process is effectively irreversible. cerritos.edu A hydroxide (B78521) ion (from NaOH, for example) acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. orgsyn.orgchemicalbook.com This intermediate then collapses, eliminating an alkoxide ion (ethoxide) as the leaving group. orgsyn.org The highly basic ethoxide then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming a carboxylate salt and ethanol (B145695). orgsyn.orgchemicalbook.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com

Trans-esterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield Mthis compound. The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. chemicalbook.com Since the reactants and products are of similar stability, the reaction is reversible with an equilibrium constant close to one. To drive the reaction to completion, Le Chatelier's principle is applied, often by using the reactant alcohol as the solvent. chemicalbook.com

Derivatization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the electronic properties of its substituents. masterorganicchemistry.commsu.edu In an EAS reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. msu.eduyoutube.com

The substituents on the ring determine its reactivity and the position of the incoming electrophile:

-COOEt (Ethyl carboxylate): This is a deactivating group (slows the reaction compared to benzene) and a meta-director due to its electron-withdrawing nature. libretexts.org

-F (Fluoro): Halogens are deactivating groups but are ortho, para-directors. libretexts.org

-CH₃ (Methyl): This is an activating group (speeds up the reaction) and an ortho, para-director. cerritos.edulibretexts.org

Reaction Kinetics and Thermodynamic Considerations in Fluoroarene Reactivity

The reactivity of fluoroaromatic compounds like this compound is primarily governed by the electronic effects of the substituents on the aromatic ring. These effects influence the rates and mechanisms of key reactions such as nucleophilic aromatic substitution (S_NAr) and ester hydrolysis.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of two strongly electron-withdrawing fluorine atoms significantly activates the benzene ring of this compound towards nucleophilic attack. This is a general feature of S_NAr reactions, where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. rsc.org The reaction proceeds through either a stepwise (addition-elimination) or a concerted mechanism, with the operative pathway depending on the nature of the substrate, nucleophile, and solvent. austinpublishinggroup.com

For this compound, the two fluorine atoms at positions 3 and 4, along with the ester group at position 1, create a highly electron-deficient aromatic system. The methyl group at position 2, being electron-donating, has a deactivating effect, but its influence is likely outweighed by the strong activation provided by the two fluorine atoms and the ester functionality. Consequently, this compound is expected to be highly reactive towards nucleophiles. The fluorine atoms themselves can act as leaving groups in S_NAr reactions, a characteristic that is somewhat counterintuitive given the strength of the C-F bond, but is well-documented for activated fluoroarenes. rsc.org

Ester Hydrolysis

The hydrolysis of the ethyl ester group in this compound is another important reaction. This reaction is typically catalyzed by acid or base and proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. wikipedia.org

The rate of this hydrolysis is highly sensitive to the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the fluorine atoms in the target molecule, are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the developing negative charge in the transition state. Conversely, the electron-donating methyl group would be expected to decrease the rate.

Hammett Equation and Quantitative Analysis of Reactivity

The Hammett equation provides a quantitative means to correlate the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives. libretexts.orgdalalinstitute.com The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. libretexts.org

Interactive Data Table: Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates in 85% Ethanol-Water at 30°C dalalinstitute.com

Substituent (X) in X-C₆H₄COOC₂H₅Substituent Constant (σ)Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹)
H0.008.16
p-CH₃-0.174.88
m-CH₃-0.076.87
p-OCH₃-0.273.14
m-OCH₃0.1210.5
p-Cl0.2319.8
m-Cl0.3731.8
p-NO₂0.78179
m-NO₂0.71127

From the table, it is evident that electron-withdrawing groups like nitro (NO₂) and chloro (Cl) significantly increase the rate of hydrolysis compared to the unsubstituted ethyl benzoate (X = H). Conversely, electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) in the para position decrease the reaction rate.

Sophisticated Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

No experimental 1H NMR data for Ethyl 3,4-difluoro-2-methylbenzoate was found.

No experimental 13C NMR data for this compound was found.

No experimental 19F NMR data for this compound was found.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

No experimental HRMS data for this compound was found.

Vibrational Spectroscopy Applications

No experimental FT-IR data for this compound was found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, along with detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is generated. This data is then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved.

While specific crystallographic data for this compound is not publicly documented, analysis of related structures, such as dimolybdenum complexes with methylbenzoate ligands, demonstrates the power of this technique to elucidate complex molecular architectures. nih.gov For this compound, a crystallographic analysis would be expected to provide the precise bond lengths of the C-F, C=O, and C-O bonds, the torsion angles defining the orientation of the ethyl ester group relative to the fluorinated benzene (B151609) ring, and data on how the molecules pack together in the crystal lattice.

Table 1: Hypothetical Crystallographic Data Summary for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Volume (ų)1400-1600
Z (Molecules/unit cell)4

Note: This table is illustrative and represents typical values for similar organic molecules. Actual data can only be obtained through experimental analysis.

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is an indispensable tool for separating the components of a mixture, allowing for both qualitative identification and quantitative analysis. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing purity and identifying trace impurities.

HPLC is a powerful technique for determining the purity of a compound and quantifying its concentration. The method separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure. A direct ultra-high performance reverse-phase HPLC (UHPLC) method is often suitable for the analysis of fluorinated benzoic acids and their derivatives. nih.gov

For the quantitative analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The sample is dissolved in a suitable solvent and injected into the system. This compound, being relatively nonpolar, will be retained on the column and will elute at a characteristic retention time. A UV detector is commonly used for detection, as the benzene ring possesses a strong chromophore. By comparing the peak area of the main compound to a certified reference standard, its purity can be accurately calculated.

Table 2: Typical HPLC Method Parameters and Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~ 7.5 min
Calculated Purity >99.5%

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying volatile and semi-volatile impurities in a sample. aidic.it The sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates components based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound. aidic.it

In the context of this compound synthesis, GC-MS is used to detect unreacted starting materials (3,4-difluoro-2-methylbenzoic acid, ethanol) and potential side-products. researchgate.net The high sensitivity of MS allows for the detection of impurities at trace levels.

Table 3: GC-MS Analysis of Potential Impurities in this compound

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Potential Source
Ethanol (B145695)~ 2.145, 31, 29Unreacted Starting Material
This compound~ 10.8200 (M+), 172, 155, 127Product
3,4-difluoro-2-methylbenzoic acid~ 11.5172 (M+), 155, 127Unreacted Starting Material

In-situ Reaction Monitoring Techniques using Spectroscopy

Understanding reaction kinetics and mechanisms is crucial for process optimization. In-situ (in the reaction vessel) monitoring techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, allow chemists to track the concentration of reactants and products in real-time without disturbing the reaction. researchgate.netresearchgate.netyoutube.com This provides valuable insights into reaction rates, the formation of intermediates, and the ideal endpoint of the reaction.

The synthesis of this compound via the Fischer esterification of 3,4-difluoro-2-methylbenzoic acid with ethanol is an ideal candidate for in-situ FTIR monitoring. nih.gov An attenuated total reflectance (ATR) probe can be inserted directly into the reaction mixture. The progress of the esterification can be followed by monitoring specific vibrational frequencies in the mid-infrared region. irdg.org Specifically, the reaction can be tracked by observing the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch of the acid (~1700 cm⁻¹), alongside the simultaneous appearance and increase in the intensity of the ester C=O stretch (~1725 cm⁻¹).

Table 4: In-situ FTIR Monitoring of Esterification

Time (minutes)Carboxylic Acid C=O Absorbance (at ~1700 cm⁻¹)Ester C=O Absorbance (at ~1725 cm⁻¹)
00.850.01
300.620.24
600.410.45
900.200.66
1200.050.81
150<0.010.85

This real-time data allows for precise determination of when the reaction has reached completion, preventing unnecessary heating and potential side-product formation, thus improving process efficiency and product purity.

Theoretical and Computational Chemistry Studies of Ethyl 3,4 Difluoro 2 Methylbenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 3,4-difluoro-2-methylbenzoate, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in understanding its fundamental properties.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. These optimized parameters provide a clear picture of the molecule's shape and the spatial relationship between its constituent atoms.

Table 1: Predicted Geometrical Parameters for this compound (based on DFT calculations of similar benzoate (B1203000) derivatives)

ParameterPredicted Value
C-C (aromatic) bond length~1.39 - 1.41 Å
C-F bond length~1.35 Å
C-C (methyl) bond length~1.51 Å
C=O bond length~1.21 Å
C-O (ester) bond length~1.36 Å
O-C (ethyl) bond length~1.45 Å
C-C-C (ring) bond angle~118° - 122°
O=C-O bond angle~125°

Note: These values are estimations based on computational studies of related substituted ethyl and methyl benzoates.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more reactive.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 to -7.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy~ -1.0 to -2.0 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 4.5 to 5.5 eVReflects the molecule's chemical reactivity and kinetic stability.

Note: These values are estimations based on DFT calculations of various substituted benzoate derivatives.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The predicted infrared spectrum can be compared with an experimentally obtained spectrum to confirm the molecular structure and the accuracy of the computational method. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing insights into the electronic transitions occurring within the molecule upon absorption of light.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be employed to study the conformational flexibility of this compound and its interactions with other molecules.

The ethyl group in the ester moiety can rotate, leading to different conformations. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformers. Furthermore, these simulations can provide insights into the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern how molecules of this compound interact with each other in the liquid or solid state. Understanding these intermolecular forces is crucial for predicting physical properties like boiling point and solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. For the synthesis of this compound, which can be prepared through the esterification of 3,4-difluoro-2-methylbenzoic acid with ethanol (B145695), computational methods can be used to model the entire reaction pathway. This includes identifying the transition states, which are the high-energy intermediates that connect reactants and products, and calculating the activation energies for each step. By understanding the energetics of the reaction, conditions can be optimized to improve the yield and efficiency of the synthesis.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity descriptors, it is possible to establish structure-reactivity relationships. For example, the effect of changing the position of the fluorine or methyl substituents on the benzene (B151609) ring, or replacing the ethyl group with other alkyl groups, can be computationally explored. This allows for the rational design of new molecules with desired properties, such as enhanced reactivity in a particular reaction or specific electronic characteristics for materials science applications.

Research Applications of Ethyl 3,4 Difluoro 2 Methylbenzoate and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The structural arrangement of Ethyl 3,4-difluoro-2-methylbenzoate makes it an important intermediate for the assembly of more complex molecules. The fluorine atoms influence the electron density of the aromatic ring, while the ester and methyl groups provide reactive sites for further chemical modifications.

Building Block for Fluorinated Aromatic Scaffolds

This compound is a key building block for constructing complex fluorinated aromatic scaffolds. The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, metabolic resistance, and bioavailability in pharmaceuticals and agrochemicals. tcichemicals.com This compound provides a pre-functionalized difluorinated phenyl ring that can be incorporated into larger molecular frameworks. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions to build larger, more elaborate structures, such as those found in certain biologically active compounds.

Precursor for Advanced Fluoro-Organic Compounds

As a precursor, this compound can be chemically transformed into a variety of advanced fluoro-organic compounds. The ester functional group is a versatile handle for numerous reactions. For example, it can undergo hydrolysis to form 3,4-difluoro-2-methylbenzoic acid, which can then be used in further synthetic steps. Alternatively, reduction of the ester yields the corresponding primary alcohol, (3,4-difluoro-2-methylphenyl)methanol, opening pathways to ethers, halides, and other derivatives. These transformations are fundamental in creating diverse libraries of fluorinated molecules for screening in drug discovery and materials science applications.

Contributions to Methodological Development in Fluorine Chemistry

The study of compounds like this compound contributes to the broader development of new synthetic methods within fluorine chemistry, a specialized area of organic chemistry.

Exploration in Catalytic Transformations

Fluorinated benzoates are utilized in the exploration and optimization of catalytic transformations. For example, solid acid catalysts, such as those based on zirconium and titanium, have been studied for the esterification of various benzoic acids. mdpi.com While not specifically detailing the title compound, this research highlights the importance of developing efficient catalytic methods for synthesizing benzoate (B1203000) esters. mdpi.com Furthermore, copper-catalyzed difluoroalkylation reactions represent a significant area of research for creating C-CF2 bonds, a transformation relevant to molecules containing difluoro groups. mdpi.com The reactivity of substrates like this compound in such catalytic systems can provide valuable insights into reaction mechanisms and catalyst performance.

Design of Novel Fluorinated Reagents and Synthons

This compound serves as a model substrate and a foundational structure for the design of novel fluorinated reagents and synthons. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be modified to act as a synthon for introducing the 3,4-difluoro-2-methylphenyl moiety into a target structure. The development of new N-F fluorinating agents is an active area of research, providing a variety of reagents with different reactivities for introducing fluorine atoms into organic molecules. nih.gov While the title compound is a product of fluorination, its derivatives could potentially be used to develop new reactive intermediates for specialized applications. For instance, conversion to an acid chloride or other activated species would create a reagent for acylating various nucleophiles, thereby propagating the fluorinated scaffold into new chemical entities.

Applications in Materials Science Research

The incorporation of fluorine into organic molecules is a well-established strategy for creating materials with unique and desirable properties. Fluorinated compounds, including benzoate esters, are investigated for their potential in advanced materials, particularly in the field of liquid crystals.

The high polarity and unique steric profile imparted by fluorine atoms can influence the mesomorphic properties (liquid crystalline phases) of a molecule. Research into fluorinated benzoate esters has shown that the number and position of fluorine substituents can dramatically affect the stability and type of liquid crystal phases, such as nematic and smectic phases. tandfonline.com For example, studies on various fluorinated phenyl benzoates have demonstrated that these molecules can exhibit liquid crystalline behavior, which is crucial for applications in electro-optical displays. Although direct studies on this compound in this context are not widely published, related structures are of significant interest. The aggregation of polar groups and the segregation of fluorinated segments can lead to highly organized morphologies, such as columnar phases, which are of interest for creating new functional materials. tandfonline.com The exploration of fluorinated benzoxazole (B165842) liquid crystals further underscores the importance of fluorination in developing materials with high birefringence for photonic applications. mdpi.com

Exploration in Fluorinated Polymers and Specialty Materials

The unique combination of a polymerizable ester functional group and a fluorinated aromatic ring in this compound positions it as a compound of interest for the theoretical development of advanced fluorinated polymers and specialty materials. While direct polymerization studies of this specific monomer are not extensively documented in public literature, its structural motifs suggest potential pathways for its incorporation into novel materials with unique properties. The exploration of such applications is grounded in the established principles of polymer chemistry and the known benefits of incorporating fluorine into macromolecular structures. researchgate.net

Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. researchgate.netresearchgate.net These characteristics are a direct result of the high bond energy of the carbon-fluorine (C-F) bond. researchgate.net The synthesis of fluoropolymers can be broadly categorized into two approaches: the polymerization of fluorine-containing monomers and the chemical modification of non-fluorinated polymers to introduce fluorine. researchgate.net this compound would fall into the first category, serving as a potential building block (monomer) for new polymers.

Theoretically, the ester group of this compound could undergo polycondensation reactions. For instance, after hydrolysis to its corresponding carboxylic acid (3,4-difluoro-2-methylbenzoic acid) and subsequent conversion to an acid chloride or other activated form, it could be reacted with diols to form polyesters. The resulting polymers would feature the difluoro-methyl-phenylene group as a repeating unit in the polymer backbone. This incorporation is anticipated to bestow properties characteristic of fluorinated materials.

Research on other fluorinated esters has demonstrated their capacity to polymerize, yielding materials described as plastics or elastomers with notable chemical and thermal stability. pdx.edu This precedent suggests that polymers derived from this compound could be engineered for applications where high performance is critical. The presence of two fluorine atoms on the benzene (B151609) ring is expected to enhance the polymer's thermal resistance, reduce its flammability, and increase its resistance to chemical attack and environmental degradation compared to its non-fluorinated polyester (B1180765) analogs. researchgate.netresearchgate.net

The development of specialty materials from this compound could lead to applications in niche areas requiring a precise combination of optical, dielectric, and surface properties. The fluorine atoms can lower the refractive index and dielectric constant of the resulting polymer, making it a candidate for optical coatings, electronic components, and advanced composites. Furthermore, the hydrophobic and oleophobic nature imparted by fluorine could be exploited in creating self-cleaning surfaces or anti-fouling coatings.

The table below outlines the hypothetical properties and potential applications of polymers derived from this compound, based on the known effects of fluorine incorporation in polymers.

Property EnhancementPotential ApplicationRationale
Increased Thermal Stability High-temperature resistant films, seals, and gaskets.The strong C-F bond contributes to higher decomposition temperatures. researchgate.net
Enhanced Chemical Resistance Linings for chemical processing equipment, protective coatings.Fluorine atoms shield the polymer backbone from chemical attack. researchgate.netresearchgate.net
Low Surface Energy Hydrophobic and oleophobic coatings, anti-graffiti surfaces.Reduced intermolecular forces lead to non-stick and repellent properties.
Low Dielectric Constant Insulators for microelectronics, high-frequency circuit boards.The high electronegativity of fluorine reduces polarizability. researchgate.net
Optical Clarity & Low Refractive Index Anti-reflective coatings, optical fibers, specialty lenses.Fluorination can decrease the refractive index of materials. researchgate.net

While the practical synthesis and characterization of polymers from this compound remain a field for future research, the foundational chemistry of fluorinated compounds strongly supports its potential as a valuable monomer for creating next-generation specialty materials. researchgate.netpdx.edu

Future Research Directions and Challenges in Ethyl 3,4 Difluoro 2 Methylbenzoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of organic chemistry is increasingly linked to the principles of green chemistry, emphasizing the need for environmentally benign and efficient synthetic methods. For Ethyl 3,4-difluoro-2-methylbenzoate, future research will likely focus on developing novel and sustainable synthetic routes that minimize waste, avoid harsh conditions, and reduce reliance on organic solvents.

Current synthetic approaches often rely on classical multi-step procedures that may involve hazardous reagents and generate significant waste. A key future direction is the exploration of catalytic systems and alternative reaction media. For instance, methodologies that have proven successful for other fluorinated molecules could be adapted. Research into the synthesis of 3-difluoroalkyl phthalides has demonstrated the use of water as the sole reaction medium, which acts as both a hydrogen-bonding activator and a phase-separation medium. acs.org This approach successfully eliminates the need for organic solvents and allows for product purification through simple precipitation, offering a model for sustainable production. acs.org

Future research should investigate one-pot syntheses and tandem reactions to improve atom economy and reduce the number of isolation steps. The development of robust catalysts that can operate under mild conditions is crucial. acs.org Exploring flow chemistry processes could also offer a pathway to safer, more consistent, and scalable production of this compound for research purposes.

Table 1: Potential Sustainable Synthesis Strategies

Strategy Description Potential Advantages
Aqueous Media Synthesis Utilizing water as the primary solvent, leveraging its unique properties to facilitate reactions. Reduced organic solvent waste, simplified purification, improved safety. acs.org
Catalyst Development Designing efficient catalysts (e.g., metal-free or earth-abundant metal catalysts) for key transformation steps. Milder reaction conditions, higher selectivity, lower environmental impact. acs.org
Flow Chemistry Performing synthesis in continuous-flow reactors instead of batch processes. Enhanced safety, better process control, easier scalability, improved consistency.

| One-Pot Reactions | Combining multiple synthetic steps into a single reaction vessel without intermediate purification. | Increased efficiency, reduced solvent use and waste, time and cost savings. |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The reactivity of this compound is dictated by the interplay of its three functional groups: the difluorinated benzene (B151609) ring, the methyl group, and the ethyl ester. While general reactions of these groups are known, the specific influence of their combination on reactivity and selectivity remains an area ripe for exploration. The two fluorine atoms act as strong electron-withdrawing groups, influencing the regioselectivity of electrophilic aromatic substitution and the reactivity of the ester group.

A systematic study of its reaction space is a critical future endeavor. This involves investigating chemoselectivity under various conditions (solvent, temperature, catalyst) to selectively target different parts of the molecule. researchgate.net For example, research could focus on:

Selective C-H Functionalization: Activating the methyl group or specific aromatic C-H bonds for direct modification, bypassing the need for pre-functionalized starting materials.

Orthogonal Functionalization: Developing conditions to selectively react at one functional group (e.g., hydrolysis of the ester) while leaving the others untouched.

Novel Cyclization Reactions: Using the existing functional groups as handles to build more complex heterocyclic or polycyclic structures.

Understanding these reactivity patterns will unlock the molecule's potential as a versatile intermediate, allowing chemists to strategically incorporate it into larger, more complex target structures.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for predicting reactivity, elucidating reaction mechanisms, and guiding experimental design, thereby accelerating research and reducing resource expenditure. researchgate.net For this compound, advanced computational modeling is essential for gaining a deeper mechanistic understanding.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. nih.gov These calculations can predict key reactivity descriptors, providing insight into how the fluorine and methyl substituents influence the electron distribution on the aromatic ring. mdpi.com This information is invaluable for predicting the outcomes of electrophilic and nucleophilic aromatic substitution reactions. nih.govmdpi.com

Furthermore, methods like the Artificial Force Induced Reaction (AFIR) can be used to explore and predict novel reaction pathways. researchgate.netresearchgate.net This approach has been successfully used to discover new multicomponent reactions for synthesizing other fluorinated molecules and could be applied to predict previously unknown reactions involving this compound. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can also provide insights into the molecule's conformational dynamics and its interactions with solvents or catalysts, which is crucial for understanding and optimizing reaction conditions. nih.gov

Table 2: Application of Computational Methods

Computational Method Research Application Expected Insights
Density Functional Theory (DFT) Calculation of electronic properties (e.g., HOMO-LUMO gap, electrostatic potential). Prediction of reactive sites, understanding substituent effects, rationalizing observed selectivity. nih.govmdpi.comrjeid.com
Artificial Force Induced Reaction (AFIR) Automated exploration of potential reaction pathways. Discovery of novel transformations and synthetic routes, prediction of potential byproducts. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulation Simulating molecular motion and interactions over time. Understanding solvent effects, catalyst-substrate interactions, and conformational preferences. nih.gov

| Molecular Docking | Predicting the binding orientation of the molecule to a target protein or receptor. | Evaluating potential as a fragment in drug design, guiding the development of new bioactive agents. nih.govmdpi.com |

Expansion of Non-Prohibited Research Applications

The value of a chemical compound is ultimately determined by its utility. A significant future direction for this compound is the expansion of its non-prohibited research applications. As a fluorinated building block, it is a prime candidate for use in medicinal chemistry, agrochemistry, and materials science, where fluorine substitution is a common strategy for modulating properties.

In medicinal chemistry , the difluorophenyl motif is present in numerous bioactive compounds. Future research could involve using this compound as a starting material or key intermediate for the synthesis of novel therapeutic agents. Computational tools like molecular docking could be used to screen for potential biological targets in silico before committing to synthetic efforts. nih.gov

In materials science , the introduction of fluorine can enhance properties such as thermal stability, lipophilicity, and electronic characteristics. Research could explore the incorporation of the 3,4-difluoro-2-methylphenyl moiety into polymers, liquid crystals, or organic electronics to develop new materials with tailored properties.

The key is to systematically explore its utility as a chemical probe or synthetic precursor in diverse, legitimate research areas, thereby establishing its value to the scientific community.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,4-difluoro-2-methylbenzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 3,4-difluoro-2-methylbenzoic acid with ethanol under acidic catalysis. A methodologically robust approach includes using dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) and iodomethane (CH₃I) for alkylation . Key factors affecting yield include:

  • Molar ratios : Excess CH₃I (4.5 equiv) ensures complete esterification.
  • Temperature : Room temperature minimizes side reactions like hydrolysis.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95%) .
    Validation via NMR (¹⁹F and ¹H) confirms regiochemistry and ester formation .

Q. How can researchers verify the structural integrity and purity of this compound?

Standard characterization protocols include:

  • Spectroscopy : ¹H NMR (to confirm methyl and ethyl groups) and ¹⁹F NMR (to resolve fluorine environments at C3 and C4) .
  • Chromatography : GC-MS or HPLC (using C18 columns) to assess purity (>98%) and detect trace impurities .
  • Elemental analysis : Matching experimental vs. theoretical C/H/F/O percentages validates molecular composition.

Q. What stability considerations are critical for storing and handling this compound?

  • Hydrolytic stability : The ester group is prone to hydrolysis in acidic/basic conditions. Store in anhydrous environments (e.g., desiccators) .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds. Preliminary data suggest stability up to 150°C .
  • Light sensitivity : Fluorinated aromatics may degrade under UV; amber glass vials are recommended.

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?

The meta-directing nature of fluorine atoms at C3 and C4 alters electrophilic substitution patterns:

  • Electronic profiling : Computational studies (e.g., DFT) reveal reduced electron density at C5, favoring nucleophilic attacks at this position .
  • Experimental validation : Bromination or nitration reactions show preferential substitution at C5, confirmed by LC-MS and ¹H NMR .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

  • Impurity profiles : Trace solvents (e.g., DMF residues) may inhibit enzyme interactions. Use high-resolution LC-MS to rule out interference .
  • Assay variability : Standardize biological assays (e.g., IC₅₀ measurements) using controls like mTOR inhibitors for kinase studies .
  • Structural analogs : Compare results with methyl or propyl esters to isolate the role of the ethyl group .

Q. How can researchers design derivatives of this compound for enhanced pharmacokinetic properties?

Methodological approaches include:

  • Ester hydrolysis : Convert to the free acid for salt formation (improved solubility) .
  • Fluorine replacement : Substitute one fluorine with hydroxyl or amine groups to modulate lipophilicity (logP) .
  • Biological testing : Use in vitro permeability assays (Caco-2 cells) and metabolic stability studies (microsomal incubation) .

Q. What mechanistic insights explain the compound’s interactions with biomolecular targets (e.g., enzymes or receptors)?

  • Docking studies : Molecular modeling (AutoDock Vina) predicts binding to hydrophobic pockets in kinases or GPCRs .
  • Kinetic assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and identifies allosteric modulation .
  • Metabolite profiling : LC-HRMS identifies phase I/II metabolites to assess metabolic pathways .

Q. How can researchers address challenges in scaling up synthetic protocols while maintaining reproducibility?

  • Process optimization : Replace DMF with greener solvents (e.g., acetonitrile) to simplify purification .
  • Quality-by-design (QbD) : Use design-of-experiments (DoE) to map critical parameters (e.g., temperature, stirring rate) .
  • Batch consistency : Implement in-line FTIR for real-time monitoring of reaction progression .

Methodological Notes

  • Data validation : Cross-reference spectral data with PubChem or ECHA entries to ensure accuracy .
  • Safety protocols : Fluorinated compounds require inert atmosphere handling (gloveboxes) to prevent hydrolysis .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for non-FDA-approved compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.